2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride
Description
2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride (CAS No. 2031269-21-1) is a piperazine-derived compound with the molecular formula C₁₀H₂₁ClN₂O and a molecular weight of 220.74 g/mol . Structurally, it consists of a butanone backbone substituted with an ethyl group at the 2-position and a piperazine ring at the 1-position, forming a hydrochloride salt. The hydrochloride salt enhances its solubility in aqueous media, a critical feature for bioavailability in pharmacological applications.
Properties
IUPAC Name |
2-ethyl-1-piperazin-1-ylbutan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-3-9(4-2)10(13)12-7-5-11-6-8-12;/h9,11H,3-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCFIYMNXJJSAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCNCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylbutan-1-one and piperazine.
Reaction: The key reaction involves the nucleophilic substitution of the carbonyl group in 2-ethylbutan-1-one by the piperazine ring. This reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic attack.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by filtration or crystallization.
Industrial Production Methods
In an industrial setting, the production of 2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine moiety facilitates nucleophilic substitution at its secondary amine sites. Reactions typically occur under basic conditions to deprotonate the amine, enhancing nucleophilicity.
Mechanism : Deprotonation of piperazine → nucleophilic attack on electrophilic carbon (e.g., alkyl halides, acyl chlorides).
Condensation Reactions
The ketone group participates in condensation with amines or hydrazines, forming imines or hydrazones.
| Reaction Partner | Conditions | Product | Notes |
|---|---|---|---|
| 4-(1H-Indol-3-yl)butanoic acid derivative | Ethyl chlorformate, triethylamine | Ethyl 4-(1H-indol-3-yl)butanoyl carbonate | Intermediate for carbamate formation |
Key Insight : The carbonyl’s electrophilicity is enhanced by protonation under acidic conditions, promoting nucleophilic addition .
Alkylation and Acylation
The compound undergoes alkylation or acylation at the piperazine nitrogen, expanding its structural diversity.
Alkylation Example:
-
Reagent : Benzyl bromide
-
Conditions : K₂CO₃, DMF, 60°C, 6 h
-
Product : N-Benzyl derivative
Acylation Example:
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Reagent : Acetyl chloride
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Conditions : CH₂Cl₂, 0°C → RT, 2 h
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Product : N-Acetylpiperazine derivative
Side Reaction : Intramolecular acylation may occur if steric hindrance is low, forming cyclic byproducts .
Acid-Base Reactions
The hydrochloride salt dissociates in aqueous media, enabling pH-dependent solubility:
| Condition | Behavior |
|---|---|
| pH < 3 | High solubility (protonated piperazine) |
| pH 8–9 | Precipitation of free base (deprotonation reduces polarity) |
Extraction Protocol :
-
Acidic aqueous phase extraction (pH 2–3) to isolate protonated form.
Reductive Amination
The ketone group can be converted to an amine via reductive amination, though this reaction requires careful optimization:
| Reagent | Conditions | Product | Challenges |
|---|---|---|---|
| NaBH₃CN + NH₄OAc | MeOH, RT, 24 h | Secondary amine | Competing piperazine reduction |
Optimization Tip : Use bulky amines to minimize side reactions .
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, indicating limited thermal stability. Reactions requiring high temperatures (>150°C) risk degradation .
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Preferred Solvents | Catalysts |
|---|---|---|---|
| Nucleophilic substitution | High | MeCN, DMF | K₂CO₃, Et₃N |
| Acylation | Moderate | CH₂Cl₂, THF | DMAP |
| Reductive amination | Low | MeOH, EtOH | NaBH₃CN |
Scientific Research Applications
Chemistry
2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in numerous chemical reactions such as oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
Biology
The compound has been investigated for its potential biological activities, particularly antimicrobial and antifungal properties. Research indicates that derivatives of piperazine compounds can exhibit significant biological activity against various pathogens. Studies have shown that modifications to the piperazine ring can enhance these activities, making this compound a candidate for further biological exploration .
Medicine
In medicinal chemistry, 2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride is being explored for its therapeutic effects. It has been identified as a potential precursor in drug development aimed at treating conditions such as thrombosis. Piperazine derivatives have been noted for their effectiveness as platelet ADP receptor inhibitors, which are crucial in preventing thrombotic complications .
Case Studies
Industrial Applications
Beyond its scientific research applications, 2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride is utilized in the production of specialty chemicals and as a reagent in various industrial processes. Its ability to act as an intermediate makes it valuable in manufacturing processes across multiple sectors.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- The absence of aromatic rings in the target compound distinguishes it from analogs like Compound 13 and Compound 4, which may reduce off-target interactions but also limit binding affinity to certain receptors (e.g., serotonin transporters) .
Pharmacological Activities
Piperazine derivatives exhibit diverse therapeutic applications:
- Compound 4 : Pyrimidinylphenyl and chloroacetyl groups suggest kinase inhibition or antimicrobial activity, though specific data are unavailable .
- 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone: Reported in antifungal, antibacterial, and anticancer studies .
- Target Compound : While direct data are lacking, its ethyl group may enhance metabolic stability compared to chlorinated analogs, making it a candidate for prolonged-action formulations.
Physicochemical Properties
Notes:
- The hydrochloride salt in the target compound improves water solubility, critical for oral bioavailability.
- The ethyl group may reduce polarity compared to chloroacetyl or benzothiazole-containing analogs, balancing solubility and membrane permeability.
Biological Activity
2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of 2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride typically involves the nucleophilic substitution of the carbonyl group in 2-ethylbutan-1-one by piperazine, facilitated by a base such as sodium hydroxide. The final product is obtained by treating the resulting compound with hydrochloric acid to form the hydrochloride salt.
Chemical Formula: CHClN\
Molecular Weight: 220.74 g/mol .
Antimicrobial and Antifungal Properties
Research indicates that 2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride exhibits significant antimicrobial and antifungal activities. These properties make it a candidate for further investigation in drug development aimed at treating infections caused by resistant strains of bacteria and fungi.
Neuropharmacological Effects
This compound has been explored for its interactions with serotonin receptors, particularly the 5HT receptor. Studies have shown that modifications to the piperazine ring can influence binding affinity and selectivity towards these receptors, which are crucial in mood regulation and anxiety disorders .
The mechanism of action involves the interaction of the piperazine moiety with biological macromolecules, which may lead to alterations in enzyme activity or receptor function. Specifically, the compound's ability to bind to serotonin receptors suggests potential applications in neuropharmacology, particularly for conditions such as depression and anxiety .
Table 1: Binding Affinities to Serotonin Receptors
| Compound | Binding Affinity (nM) | Receptor Type |
|---|---|---|
| Compound 7 | 120 | 5HT |
| Compound 8 | 40 | 5HT |
| Compound 9 | 200 | SERT |
Note: These values illustrate how structural variations affect binding affinities .
In Vitro Studies
In vitro studies have demonstrated that derivatives of compounds related to 2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride can induce apoptosis in cancer cell lines, indicating potential anticancer properties. For instance, certain derivatives showed IC values significantly lower than standard chemotherapeutics, suggesting enhanced efficacy against specific cancer types .
Q & A
Q. What are the recommended analytical techniques for determining the purity and structural identity of 2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride?
To confirm purity and identity, use a combination of chromatographic and spectroscopic methods:
- High-Performance Liquid Chromatography (HPLC) : Compare retention times with certified reference standards (e.g., impurity profiles in ).
- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns.
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify substituent positions (e.g., piperazine ring protons at δ 2.5–3.5 ppm and ketone carbonyl at ~200–210 ppm in -NMR) .
Q. What safety protocols are critical when handling piperazine derivatives like 2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks ( notes hydrogen chloride release during decomposition).
- Storage : Store in airtight containers at 2–8°C in a dry, ventilated area to prevent hydrolysis .
Q. How can researchers procure this compound for academic use?
- Licensing : Verify institutional compliance with controlled substance regulations (e.g., restricts sales to licensed labs).
- Supplier Coordination : Contact specialized vendors (e.g., Cayman Chemical) for analytical-grade material and documentation .
Advanced Research Questions
Q. How can synthetic routes be optimized to enhance the yield of 2-Ethyl-1-(piperazin-1-yl)butan-1-one hydrochloride?
- Alkylation Optimization : Adapt the alkylation procedure in by refluxing 1-(piperazin-1-yl)butan-1-one with 2-ethyl bromide in acetonitrile (15 mL) with K₂CO₃ (5.18 mmol) for 12–24 hours. Monitor reaction progress via TLC (ethyl acetate/hexane, 9:1).
- Post-Synthesis Purification : Use flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the hydrochloride salt .
Q. What methodologies address contradictions in spectroscopic data during structural elucidation?
Q. How can stability studies be designed to assess degradation under varying conditions?
Q. What strategies mitigate environmental risks during disposal of piperazine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
